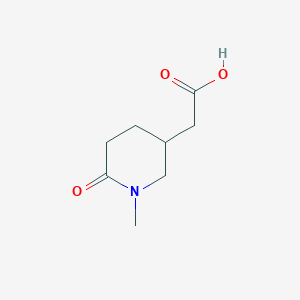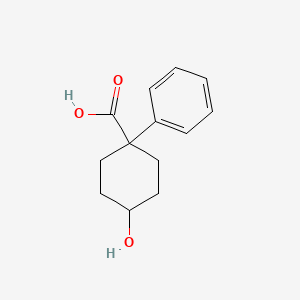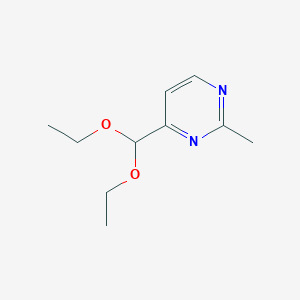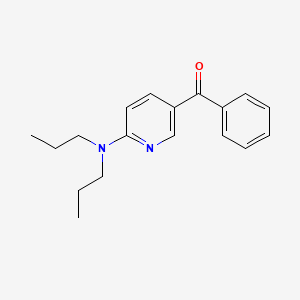![molecular formula C8H9BrN4 B13008286 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine followed by the introduction of an ethanamine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Aplicaciones Científicas De Investigación
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to cell signaling pathways and as a probe for investigating biological processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom and the triazine ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on its structure and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
Uniqueness
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is unique due to the presence of the ethanamine group, which imparts distinct chemical properties and reactivity. This functional group allows for further derivatization and enhances the compound’s potential for various applications.
Propiedades
Fórmula molecular |
C8H9BrN4 |
|---|---|
Peso molecular |
241.09 g/mol |
Nombre IUPAC |
2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanamine |
InChI |
InChI=1S/C8H9BrN4/c9-7-3-6(1-2-10)13-8(7)4-11-5-12-13/h3-5H,1-2,10H2 |
Clave InChI |
HEOSIKSDIMSZEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=C1Br)C=NC=N2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride](/img/structure/B13008204.png)




![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B13008241.png)


![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)





